molecular formula C13H13NO3 B13663318 Ethyl 8-methoxyquinoline-7-carboxylate

Ethyl 8-methoxyquinoline-7-carboxylate

Cat. No.: B13663318
M. Wt: 231.25 g/mol
InChI Key: FLVNPGATNSLQRO-UHFFFAOYSA-N
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Description

Ethyl 8-methoxyquinoline-7-carboxylate is a quinoline derivative, which is a nitrogen-based heterocyclic aromatic compound. Quinolines are known for their broad range of activities and applications in medicinal, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including ethyl 8-methoxyquinoline-7-carboxylate, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone or aldehyde under acidic conditions . Another method involves the use of a Co(salophen) cocatalyst, which allows the reaction to proceed efficiently with ambient air at room temperature .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ethyl 8-methoxyquinoline-7-carboxylate involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-methoxyquinoline-7-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable target for further research and development.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 8-methoxyquinoline-7-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)10-7-6-9-5-4-8-14-11(9)12(10)16-2/h4-8H,3H2,1-2H3

InChI Key

FLVNPGATNSLQRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=N2)C=C1)OC

Origin of Product

United States

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